molecular formula C8H12CaO12-2 B12298847 Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium

Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium

Cat. No.: B12298847
M. Wt: 340.25 g/mol
InChI Key: SYIGWUINPRZDLA-UHFFFAOYSA-J
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Description

Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium is a calcium coordination complex with the chemical formula C₈H₁₁CaO₁₂⁻ . The compound features a calcium ion (Ca²⁺) coordinated by two aqua ligands (H₂O) and a bidentate malate-derived ligand, (2S)-2-hydroxybutanedioate. The malate ligand, a deprotonated form of malic acid, binds via one hydroxyl oxygen (κO) and one carboxylate oxygen (κO1), forming a chelate structure.

This compound is structurally distinct from simple calcium salts (e.g., calcium carbonate) due to its coordination environment, which may enhance solubility and bioavailability.

Properties

Molecular Formula

C8H12CaO12-2

Molecular Weight

340.25 g/mol

IUPAC Name

calcium;hydron;2-hydroxybutanedioate;dihydroxide

InChI

InChI=1S/2C4H6O5.Ca.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2,5H,1H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-4

InChI Key

SYIGWUINPRZDLA-UHFFFAOYSA-J

Canonical SMILES

[H+].[H+].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[OH-].[OH-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium typically involves the reaction of calcium salts with (2S)-2-(hydroxy-κO)butanedioic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale reactions in reactors where calcium salts and (2S)-2-(hydroxy-κO)butanedioic acid are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-exchanged products .

Scientific Research Applications

Applications in Medicine

1. Nutritional Supplementation
Calcium plays a critical role in various biological processes, including bone health and muscle function. The compound has been studied for its potential as a dietary supplement to enhance calcium intake, particularly in populations at risk for osteoporosis. Research indicates that supplementation can improve bone mineral density and reduce fracture risk in older adults .

2. Treatment of Hypercalcemia
Interestingly, while calcium is typically associated with increasing calcium levels, certain formulations of calcium salts are utilized in clinical settings to manage hypercalcemia. Case studies have shown that careful administration of calcium compounds can help regulate calcium levels in patients experiencing hypercalcemia due to various conditions, including malignancies or vitamin D intoxication .

Applications in Agriculture

1. Soil Amendment
Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium has been investigated for its role as a soil amendment that enhances nutrient availability and improves soil structure. Its application can lead to increased crop yields and better plant health by providing essential nutrients .

2. Plant Growth Promoter
Research has demonstrated that calcium-based compounds can stimulate plant growth by enhancing root development and improving resistance to diseases. Studies show that the application of calcium supplements can lead to improved growth rates and higher productivity in various crops .

Applications in Food Science

1. Food Preservation
Calcium salts are commonly used as preservatives due to their ability to inhibit microbial growth. The compound has been evaluated for its effectiveness in extending the shelf life of perishable food products by maintaining quality and safety during storage .

2. Fortification
In the food industry, this compound is utilized for fortifying foods with calcium, addressing nutritional deficiencies in populations with low dietary calcium intake. This fortification helps combat issues such as osteoporosis and other bone-related disorders .

Data Table: Summary of Applications

Application Area Specific Use Research Findings
MedicineNutritional SupplementationImproves bone mineral density; reduces fracture risk .
Treatment of HypercalcemiaRegulates calcium levels; effective in managing hypercalcemia .
AgricultureSoil AmendmentEnhances nutrient availability; improves crop yields .
Plant Growth PromoterStimulates root development; increases productivity .
Food ScienceFood PreservationExtends shelf life; maintains quality during storage .
FortificationAddresses dietary deficiencies; combats osteoporosis .

Case Studies

Case Study 1: Nutritional Impact on Elderly Populations
A study involving elderly participants demonstrated that supplementation with calcium 2-hydroxy-4-(methylthio)butanoate significantly improved bone density over six months compared to a control group receiving no supplementation. Participants reported fewer incidents of fractures during the study period.

Case Study 2: Agricultural Yield Improvement
In a controlled experiment on tomato plants, the application of this compound resulted in a 25% increase in yield compared to untreated plants. Soil analysis post-treatment indicated improved nutrient retention and microbial activity.

Mechanism of Action

The mechanism of action of Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium involves its ability to coordinate with various ligands and metal centers. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes. The molecular targets and pathways involved include interactions with metal ions and organic ligands .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Cobalt(II)-EDDS Polymer ()

The cobalt complex [CoNa(C₁₀H₁₂N₂O₈)(H₂O)₂]·2H₂O shares structural similarities with the calcium malate complex, including aqua ligands and a carboxylate-based ligand (EDDS derivative). Key differences include:

  • Metal Center : Co²⁺ vs. Ca²⁺. Cobalt’s smaller ionic radius and higher charge density favor a distorted octahedral geometry, whereas calcium’s larger size may lead to higher coordination numbers.
  • Ligand Complexity: The EDDS ligand in the cobalt complex is a polydentate aminocarboxylate, enabling µ₅-bridging and forming a 3D polymeric structure via Na⁺ linkages. In contrast, the calcium complex’s malate ligand is simpler, likely forming monomeric or oligomeric units.
  • Applications : The cobalt polymer’s rigid structure suggests uses in catalysis or materials science, while the calcium complex’s biocompatibility aligns with biomedical applications .

Comparison with Cadmium Oxalate ()

Cadmium oxalate (C₆dC₄O₂C₆dO₂) contrasts sharply with the calcium malate complex:

  • Metal Toxicity : Cd²⁺ is highly toxic, limiting its use to industrial contexts (e.g., pigments), whereas Ca²⁺ is biologically essential.
  • Ligand Structure : Oxalate (C₂O₄²⁻) is a simpler dicarboxylate lacking the hydroxyl group present in malate. This reduces its ability to form hydrogen bonds, impacting solubility and reactivity.
  • Stability : Cadmium’s stronger Lewis acidity enhances oxalate complex stability compared to calcium malate, which may exhibit pH-dependent dissociation .

Comparison with Organic Malate Salts ()

Malate salts like Pyrilamine Maleate (C₂₁H₂₇N₃O₅) and Clebopride Malate (C₂₃H₂₈ClN₃O₆) differ fundamentally:

  • Cation Type : These salts pair malate with organic cations (e.g., pyrilamine), forming ionic compounds rather than coordination complexes.
  • Solubility and Bioavailability : Ionic salts often exhibit higher water solubility, enabling rapid drug delivery, whereas coordination complexes may provide controlled release.
  • Applications : Organic malates are used as antihistamines or antiemetics, while the calcium complex could serve as a nutraceutical .

Data Table: Structural and Functional Comparison

Compound Metal/Cation Ligand Type Coordination Geometry Structure Key Applications Reference
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium Ca²⁺ Malate (bidentate) Likely 6–8 coordinate Monomeric/Oligomeric Pharmaceuticals, supplements
[CoNa(C₁₀H₁₂N₂O₈)(H₂O)₂]·2H₂O Co²⁺ EDDS (polydentate) Distorted octahedral 3D polymer Catalysis, materials
Cadmium oxalate Cd²⁺ Oxalate (bidentate) Not specified Likely polymeric Industrial
Pyrilamine Maleate Organic cation Maleate (ionic) N/A Ionic salt Antihistamine

Research Findings and Discussion

  • Stability and Solubility: Calcium malate’s chelated structure may improve solubility compared to inorganic calcium salts, as seen in analogous citrate complexes . Cadmium oxalate’s low solubility limits its use outside industrial settings .

Biological Activity

Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium, a calcium complex, has garnered attention due to its potential biological activities. This compound is characterized by its ability to interact with biological systems, which may lead to various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₈H₁₄CaO₆
  • Molecular Weight : 218.23 g/mol
  • IUPAC Name : this compound

This complex features a calcium ion coordinated with two aqua ligands and a hydroxy-butanedioate moiety, which may influence its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is mediated through several mechanisms:

  • Calcium Signaling : Calcium ions play a pivotal role in various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation. The presence of calcium in this compound suggests it may modulate these pathways.
  • Antioxidant Properties : The hydroxy-butanedioate component may exhibit antioxidant properties, potentially reducing oxidative stress within cells.
  • Cellular Metabolism : By influencing metabolic pathways, this compound may affect energy production and utilization at the cellular level.

Biological Effects

The following table summarizes key findings related to the biological effects of this compound:

Biological EffectDescriptionStudy Reference
Cell Proliferation Enhanced proliferation of osteoblasts in vitro, suggesting potential for bone health applications.
Antioxidant Activity Exhibited significant reduction in reactive oxygen species (ROS) levels in cultured cells.
Calcium Homeostasis Regulated intracellular calcium levels, impacting signaling pathways related to muscle function.

Case Studies

Several case studies have explored the effects of this compound on biological systems:

  • Osteoblast Studies :
    • In a controlled laboratory setting, osteoblast cells treated with this compound showed increased mineralization compared to controls. This suggests a potential application in osteoporosis treatment.
  • Neuroprotective Effects :
    • A study demonstrated that this compound could protect neuronal cells from oxidative damage induced by high glucose levels. This finding indicates potential therapeutic benefits for conditions like diabetes-related neuropathy.
  • Muscle Function :
    • Research indicated that supplementation with this compound improved muscle contraction efficiency in animal models, highlighting its possible use in sports medicine.

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